molecular formula C14H17N3O2 B2956836 Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone CAS No. 2320853-05-0

Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone

Cat. No. B2956836
CAS RN: 2320853-05-0
M. Wt: 259.309
InChI Key: PPRMUBVZRHYURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including but not limited to, tyrosine kinases, phosphodiesterases, and adenosine receptors. These inhibitory effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone involves the inhibition of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone can prevent the growth and proliferation of cancer cells. Similarly, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotides, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of adenosine receptors, leading to vasodilation and increased blood flow. It has also been shown to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases, leading to decreased levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective candidate for drug discovery and development. However, it also has some limitations, including its specificity and selectivity for certain enzymes and receptors, which can limit its effectiveness in treating certain diseases.

Future Directions

There are several future directions for the research and development of furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. One possible direction is the identification of new targets for this compound, which can expand its potential applications in drug discovery and development. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, which can improve its efficacy and safety in clinical trials. Additionally, the development of new synthetic routes and analogs of furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone can lead to the discovery of new and more potent inhibitors with improved therapeutic properties.
Conclusion:
Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is a promising candidate for drug discovery and development due to its inhibitory effects on specific enzymes and receptors in the body. Its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders, make it a promising candidate for future research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone have been discussed in this paper, highlighting its potential as a valuable tool in the field of pharmaceutical research.

Synthesis Methods

The synthesis of furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone involves several steps. The first step is the synthesis of 2-(2-methylpyrazol-3-yl)piperidine, which is achieved by reacting 2-methylpyrazole with piperidine in the presence of a catalyst. The second step involves the reaction of furan-3-carboxaldehyde with the previously synthesized 2-(2-methylpyrazol-3-yl)piperidine in the presence of a reducing agent to form furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. The final product is obtained after purification and characterization using various analytical techniques.

properties

IUPAC Name

furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-12(5-7-15-16)13-4-2-3-8-17(13)14(18)11-6-9-19-10-11/h5-7,9-10,13H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRMUBVZRHYURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-3-carbonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.